
GDC-0834 (S-enantiomer)
概要
説明
GDC-0834 (S-エナンチオマー) は、ブルトン型チロシンキナーゼ (BTK) の強力かつ選択的な阻害剤です。これは、GDC-0834 の S-エナンチオマーであり、化合物の 2 つの鏡像体のうちの 1 つです。 このエナンチオマーは、特に自己免疫疾患や特定の癌の治療における潜在的な治療用途について研究されています .
準備方法
合成経路と反応条件
GDC-0834 (S-エナンチオマー) の合成には、重要な中間体の形成と、目的の S-エナンチオマーを得るための最終的なエナンチオ選択的段階を含む、いくつかの段階が含まれます。合成経路には、通常、エナンチオ選択性を達成するためにキラル触媒またはキラル補助剤が使用されます。 反応条件には、最終生成物の純度と収率を確保するために、特定の温度、溶媒、および精製段階がしばしば含まれます .
工業生産方法
GDC-0834 (S-エナンチオマー) の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスは、効率性、コスト効率、およびスケーラビリティのために最適化されています。 これには、高純度と一貫性を維持しながら、バルク量で化合物を生成するための、大規模反応器、連続フロープロセス、および高度な精製技術の使用が含まれます .
化学反応の分析
Amide Hydrolysis
-
Key Enzymes : Aldehyde oxidase (AO) and carboxylesterase (CES) mediate amide hydrolysis, as confirmed by cytosolic fractionation, mass spectrometry, and inhibitor studies .
-
Kinetic Data : The intrinsic clearance (CL<sub>int</sub>) for hydrolysis in human liver cytosol was 0.511 ml/min/mg protein .
-
Mechanism : In silico modeling suggests GDC-0834 binds to AO’s active site, with the amide bond positioned for nucleophilic attack by the molybdenum cofactor (MoCo) .
Substrate Competition and Inhibition
-
AO Inhibition : GDC-0834 inhibits AO substrates (e.g., β-estradiol, DCPIP) with IC<sub>50</sub> values ranging from 0.86 to 1.87 µM , indicating strong binding affinity .
-
CES Contribution : CES activity was confirmed via BNPP inhibition, though AO remains the dominant pathway .
Chirality and Enantiomer-Specific Effects
-
Structural Basis : In related kinase inhibitors (e.g., c-MET inhibitors), the R-enantiomer often exhibits superior binding due to steric compatibility with target pockets, while the S-enantiomer may induce clashes .
-
Pharmacokinetic Implications : The R-enantiomer of GDC-0834 may dominate in vivo due to preferential metabolism or binding, but this remains speculative for the S-enantiomer.
科学的研究の応用
GDC-0834 (S-enantiomer) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular signaling and immune response modulation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and certain cancers.
Industry: Utilized in the development of new BTK inhibitors and related pharmaceuticals
作用機序
GDC-0834 (S-エナンチオマー) は、ブルトン型チロシンキナーゼ (BTK) を選択的に阻害することによってその効果を発揮します。BTK は、免疫応答で重要な役割を果たす B 細胞のシグナル伝達経路に関与する重要な酵素です。BTK を阻害することにより、GDC-0834 (S-エナンチオマー) は B 細胞の活性を調節し、炎症と自己免疫反応を軽減できます。 化合物は、BTK の活性部位に結合して、その活性化とそれに続く下流のシグナル伝達を阻止します .
類似の化合物との比較
類似の化合物
GDC-0834 (R-エナンチオマー): GDC-0834 (S-エナンチオマー) の鏡像体であり、異なる生物活性を持っています。
イブルチニブ: 特定の癌の治療に使用される別の BTK 阻害剤。
アカラブルチニブ: オフターゲット効果が少ない、より選択的な BTK 阻害剤
独自性
GDC-0834 (S-エナンチオマー) は、その特定のエナンチオマー形態のために独自であり、R-エナンチオマーや他の BTK 阻害剤と比較して、異なる生物活性と選択性を生み出す可能性があります。 この独自性は、エナンチオ選択性とさまざまな疾患における BTK の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
GDC-0834 (R-enantiomer): The mirror-image form of GDC-0834 (S-enantiomer) with different biological activity.
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects
Uniqueness
GDC-0834 (S-enantiomer) is unique due to its specific enantiomeric form, which can result in different biological activity and selectivity compared to its R-enantiomer and other BTK inhibitors. This uniqueness makes it a valuable tool for studying enantioselectivity and the role of BTK in various diseases .
生物活性
GDC-0834 (S-enantiomer) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of various autoimmune diseases, particularly rheumatoid arthritis. This compound has been extensively studied for its biological activity, pharmacokinetics, and metabolic pathways.
- Molecular Formula : C₃₃H₃₆N₆O₃S
- Molecular Weight : 596.74 g/mol
- CAS Number : 1133432-50-4
Property | Value |
---|---|
Molecular Weight | 596.74200 |
LogP | 4.50750 |
PSA | 131.04000 |
Storage Condition | -20°C |
GDC-0834 acts as a reversible ATP-competitive inhibitor of BTK, which plays a significant role in B-cell receptor signaling pathways. By inhibiting BTK, GDC-0834 disrupts the survival and proliferation of B-cells, making it a promising candidate for treating B-cell malignancies and autoimmune disorders.
Potency and Selectivity
GDC-0834 exhibits high selectivity against a broad panel of kinases. In biochemical assays, it demonstrates an IC₅₀ of approximately 5.9 nM, while cellular assays yield an IC₅₀ of around 6.4 nM . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Metabolism and Pharmacokinetics
Research indicates that GDC-0834 undergoes significant metabolic transformation primarily through amide hydrolysis, leading to the formation of an inactive metabolite known as M1. The metabolism differs significantly across species, with human liver microsomes showing higher intrinsic clearance rates compared to other preclinical models like rats and dogs .
Key Findings on Metabolism:
- Formation of Metabolite M1 : In humans, M1 formation is NADPH-independent and occurs at a higher rate than in preclinical species.
- Pharmacokinetic Profiles : Following oral administration in clinical trials, plasma concentrations of GDC-0834 were often below detectable limits (<1 ng/ml), while M1 was present in substantial amounts .
Species | M1 Formation (% AUC) |
---|---|
SCID Mice | 9.3 |
Rats | 1.5 |
Dogs | 26 |
Monkeys | Negligible |
PXB Mice (Humanized Liver) | 74.1 |
Clinical Evaluation
GDC-0834 was rapidly advanced to clinical trials due to its promising preclinical data. Initial studies focused on assessing safety and pharmacokinetics in healthy volunteers administered doses of 35 mg and 105 mg orally . The results indicated limited systemic exposure to the parent compound but significant levels of the metabolite M1.
Comparative Efficacy
In comparative studies involving different enantiomers of GDC-0834, the S-enantiomer displayed lower potency than its R counterpart due to steric hindrance affecting binding affinity . The R-enantiomer demonstrated superior solubility and binding characteristics, highlighting the importance of chirality in drug design.
特性
IUPAC Name |
N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649416 | |
Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-50-4 | |
Record name | N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。